1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile
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Overview
Description
1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, fluoro, morpholinyl, oxo, and carbonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of various substituents. Key steps may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and β-ketoesters.
Introduction of the fluoro group: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Morpholinyl substitution: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.
Carbonitrile formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or morpholinyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile is unique due to its specific combination of substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones. Its morpholinyl group, in particular, may enhance its solubility and bioavailability.
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c1-2-19-10-11(9-18)16(21)12-7-13(17)15(8-14(12)19)20-3-5-22-6-4-20/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXECZIOTCIBTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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